3-(Dihydroxyboranyl)propanoic acid
Description
3-(Dihydroxyboranyl)propanoic acid is a boronic acid derivative characterized by a dihydroxyboranyl (-B(OH)₂) group attached to the β-carbon of a propanoic acid backbone. This structure confers unique chemical properties, such as Lewis acidity from the boron atom, which enables interactions with nucleophiles like hydroxyl or amine groups in biological systems or synthetic applications. Boronic acids are widely utilized in organic synthesis (e.g., Suzuki-Miyaura cross-coupling reactions) and medicinal chemistry (e.g., protease inhibitors) due to their reversible covalent binding capabilities.
Properties
IUPAC Name |
3-boronopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO4/c5-3(6)1-2-4(7)8/h7-8H,1-2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIBQZKBCUCPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220999-41-7 | |
| Record name | 3-(dihydroxyboranyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3-(dihydroxyboranyl)propanoic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of boronic acid synthesis, such as the use of boric esters and organometallic reagents, are likely applicable on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(Dihydroxyboranyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups on the boron atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted boronic acids or esters.
Scientific Research Applications
3-(Dihydroxyboranyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of complex organic molecules.
Biology: It can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(dihydroxyboranyl)propanoic acid involves its interaction with various molecular targets and pathways:
Boron Metabolism: The compound can be metabolized to form boron-containing metabolites, which can interact with enzymes and other proteins.
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Cellular Pathways: The compound can affect cellular pathways involved in metabolism, signaling, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
- 3-Phenylpropanoic Acid Derivatives: Chlorinated derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, are natural products isolated from marine actinomycetes (e.g., Streptomyces coelicolor). In contrast, 3-(Dihydroxyboranyl)propanoic acid lacks aromatic substituents but shares a propanoic acid core, suggesting divergent biological targets due to boron's electrophilic nature.
- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): This natural phenolic compound, with a 3,4-dihydroxyphenyl group attached to an acrylic acid chain, serves as an antioxidant and is used in pharmacological and cosmetic research. Unlike boron-containing analogs, caffeic acid’s activity stems from its redox properties rather than covalent interactions.
Sulfur-Containing Propanoic Acid Derivatives
- 3-(Methylthio)propanoic Acid Esters: Found in pineapple volatiles (e.g., Tainong No. 4 and No. 6 varieties), these esters, such as 3-(methylthio)propanoic acid methyl ester, contribute to fruity aromas. Concentrations range from 67.75 µg·kg⁻¹ (methyl hexanoate) to 622.49 µg·kg⁻¹ (methylthio ester). The sulfur moiety enhances volatility, a property absent in the non-volatile boronic acid derivative.
Boron-Containing Propanoic Acid Derivatives
- 3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic Acid (YD-5384): This synthetic analog, with a boronate group linked via a phenylformamido bridge, highlights the versatility of boronated propanoic acids in medicinal chemistry. Such compounds are often designed for targeted enzyme inhibition.
Heterocyclic and Functionalized Derivatives
- 3-(2-Oxo-2H-pyran-6-yl)propanoic Acid: Exhibits moderate antifungal activity against Aspergillus niger but weak effects on Candida albicans. The pyranyl substituent introduces heterocyclic diversity, contrasting with the boronate’s planar geometry.
- 3-(1H-Imidazol-4-yl)propanoic Acid Derivatives: These compounds demonstrate broad-spectrum antimicrobial activity, with imidazole’s basicity enhancing interactions with microbial membranes.
Data Tables
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Table 2: Concentration of Volatile Esters in Pineapple Varieties (µg·kg⁻¹)
| Compound | Tainong No. 4 | Tainong No. 6 | French Polynesia Pineapple |
|---|---|---|---|
| 3-(Methylthio)propanoic acid methyl ester | 622.49 | 78.06 | 1140 |
| 3-(Methylthio)propanoic acid ethyl ester | N/A | 67.75 | 150 |
| Methyl octanoate | 142.25 | N/A | 1496 |
Biological Activity
3-(Dihydroxyboranyl)propanoic acid, also known as 3-boronopropanoic acid, is a boronic acid derivative with significant biological activity. Its unique structure, characterized by a boron atom bonded to two hydroxyl groups and a propanoic acid moiety, allows it to participate in various biochemical processes. This article delves into its biological activity, applications, and research findings.
Molecular Characteristics
- Molecular Formula : C₃H₉B(OH)₂O₂
- Molecular Weight : 117.89 g/mol
The compound's ability to form boronate esters with diols under physiological conditions makes it particularly useful in drug delivery systems and molecular biology applications.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : The compound can form reversible covalent bonds with active site residues of enzymes, potentially inhibiting serine proteases and influencing metabolic pathways. This property positions it as a candidate for therapeutic applications in drug development.
- Cellular Targeting : It binds selectively to cell surface carbohydrates, aiding in the visualization and study of cellular processes. This application is particularly valuable in bioimaging and cell labeling.
Applications in Research
The compound has been explored across various scientific fields:
- Drug Delivery Systems : It is utilized to design systems that release therapeutic agents in response to specific stimuli, such as changes in pH or the presence of biomolecules. This targeted delivery aims to enhance drug efficacy while minimizing side effects.
- Electrophoretic Techniques : In molecular biology, it facilitates the electrophoretic separation of glycated molecules, improving the resolution and accuracy of results related to protein glycation.
- Biochemical Tools : As a biochemical tool for cell labeling, it helps track cellular interactions and dynamics by conjugating with fluorescent dyes.
Case Studies
-
Drug Delivery Efficacy
- Study Focus : Evaluated the effectiveness of this compound in targeted drug delivery systems.
- Results : In vitro studies demonstrated improved drug release rates and therapeutic outcomes compared to traditional methods, indicating its potential for clinical applications.
-
Electrophoresis Improvement
- Study Focus : Investigated the use of the compound in modifying electrophoresis gels.
- Results : Enhanced separation of glycated proteins was observed, contributing to a better understanding of glycation's role in various diseases.
Comparative Analysis
| Application Area | Methodology | Key Findings |
|---|---|---|
| Drug Delivery Systems | Responsive release mechanisms | Improved efficacy and reduced side effects |
| Molecular Biology | Electrophoretic separation | Enhanced resolution in protein glycation studies |
| Bioimaging | Cell labeling with fluorescent dyes | Valuable insights into cellular dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
